Ethyl 2-morpholinobenzoate
CAS No.: 192817-79-1
Cat. No.: VC20914920
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192817-79-1 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 2-morpholin-4-ylbenzoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | UIVDSGDHUXOYDW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1N2CCOCC2 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2CCOCC2 |
Introduction
Chemical Identity and Properties
Ethyl 2-morpholinobenzoate is characterized by a distinct molecular structure featuring a benzoate core with an ethyl ester group and a morpholine substituent at the ortho position. This strategic arrangement of functional groups contributes to its chemical versatility and reactivity profile.
Basic Identification Data
The compound is recognized through various chemical identifiers, providing standardization across chemical databases and literature.
Table 1: Chemical Identification Parameters of Ethyl 2-morpholinobenzoate
Physical and Chemical Properties
The physical properties of ethyl 2-morpholinobenzoate dictate its behavior in various chemical environments and its utility in different applications.
Table 2: Physical and Chemical Properties
Structural Characteristics and Analysis
Molecular Structure
Ethyl 2-morpholinobenzoate features a benzene ring with two key functional groups: an ethyl ester group (–COOC₂H₅) and a morpholine ring attached to the ortho position. The morpholine moiety, a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom, contributes significantly to the compound's chemical behavior.
The structural arrangement results in potential steric interactions between the morpholine ring and the ester group, which may influence the conformation and reactivity of the molecule. The nitrogen atom of the morpholine ring provides a center for potential hydrogen bonding and coordination with metals, while the oxygen atoms in both the morpholine and ester groups can participate in hydrogen bonding as hydrogen bond acceptors.
Spectroscopic Characterization
While specific spectroscopic data for ethyl 2-morpholinobenzoate is limited in the search results, analogous benzoate compounds provide insights into expected spectral features.
NMR spectroscopy typically reveals characteristic signals for:
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Aromatic protons in the region of δ 7.0-8.0 ppm
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Ethyl ester group: a quartet around δ 4.3-4.4 ppm for -OCH₂- and a triplet at approximately δ 1.3-1.4 ppm for the methyl group
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Morpholine protons typically appear in the range of δ 2.5-4.0 ppm
Synthesis Methods
Several synthetic approaches are available for the preparation of ethyl 2-morpholinobenzoate, providing versatility in manufacturing processes.
Direct Nucleophilic Substitution
One potential synthetic route involves nucleophilic aromatic substitution where 2-halobenzoate esters (particularly those with fluoro, chloro, or bromo substituents) undergo reaction with morpholine. This reaction typically requires basic conditions and moderate heating to facilitate the substitution process.
From Functionalized Precursors
Starting from 2-trifluoromethanesulfonyloxy (triflate) benzoate derivatives offers an alternative synthetic pathway. Similar chemistry is described for related morpholine benzoate compounds:
Table 3: Comparative Synthesis Approach Based on Related Compounds
Industrial Production Considerations
For industrial-scale production, continuous flow processes may be employed to enhance efficiency and yield. The use of optimized catalysts and reaction conditions can improve production rates and product purity.
Chemical Reactivity and Transformations
Ester Group Reactivity
The ethyl ester functionality in ethyl 2-morpholinobenzoate is susceptible to typical ester transformations:
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Hydrolysis: Under acidic or basic conditions, the ester can undergo hydrolysis to form the corresponding 2-morpholinobenzoic acid.
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Transesterification: Reaction with alcohols in the presence of acid or base catalysts can lead to the formation of different ester derivatives.
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Reduction: Reducing agents such as LiAlH₄ can convert the ester to the corresponding alcohol.
Morpholine Group Reactivity
The morpholine moiety contributes additional reactivity patterns:
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N-alkylation: The nitrogen atom can undergo alkylation reactions to form quaternary ammonium salts.
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Coordination Chemistry: The nitrogen atom can coordinate with metals, potentially serving as a ligand in organometallic chemistry.
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Oxidation: The morpholine ring may undergo oxidative transformations, particularly at the nitrogen center.
Aromatic Ring Reactivity
The benzene ring substitution pattern affects electrophilic aromatic substitution reactions, with the morpholine group generally serving as an electron-donating substituent that activates the ring toward such reactions, particularly at positions ortho and para to the morpholine group.
Applications in Scientific Research and Industry
Ethyl 2-morpholinobenzoate has found applications across multiple scientific disciplines, demonstrating its versatility as a chemical entity.
Chemical Research Applications
In chemical research, the compound serves multiple functions:
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Building Block: Used in the synthesis of more complex molecules due to its functional group diversity.
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Reagent: Employed in various organic reactions, leveraging the reactivity of both the ester and morpholine moieties.
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Structural Studies: Utilized in investigations of molecular conformation and electronic properties of ortho-substituted benzoates.
Biological and Pharmaceutical Applications
The biological activity profile of ethyl 2-morpholinobenzoate and structurally related compounds has attracted interest in pharmaceutical research:
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Enzyme Inhibition Studies: The compound has been investigated for potential interactions with various enzymatic systems.
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Receptor Binding: The morpholine moiety may contribute to binding interactions with biological receptors.
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Drug Development: Serves as a potential intermediate in the development of pharmaceutical compounds.
Industrial Applications
In industrial settings, ethyl 2-morpholinobenzoate has several potential uses:
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Specialty Chemicals Production: Utilized in the manufacture of fine and specialty chemicals.
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Pharmaceutical Intermediates: Employed in the synthesis of active pharmaceutical ingredients (APIs).
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Agrochemical Development: Potentially useful in the development of crop protection products.
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